molecular formula C12H17N3O2 B1328644 4-(Azepan-1-yl)-3-nitroaniline CAS No. 5367-62-4

4-(Azepan-1-yl)-3-nitroaniline

Cat. No. B1328644
CAS RN: 5367-62-4
M. Wt: 235.28 g/mol
InChI Key: AXCMPAWDTLJSBP-UHFFFAOYSA-N
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Description

“4-(Azepan-1-yl)-3-nitroaniline” is an organic compound . It’s a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .

Scientific Research Applications

Biodegradation in Wastewater Treatment

4-(Azepan-1-yl)-3-nitroaniline has applications in biodegradation processes for the treatment of dye-contaminated wastewater. Khalid et al. (2009) explored the degradation of nitroanilines, including 4-nitroaniline, in wastewater. They found that a mixed culture of bacteria could completely remove 100 µmol/L of 4-nitroaniline under aerobic conditions within 72 hours. This indicates potential applications in environmental remediation and wastewater treatment processes (Khalid, Arshad, & Crowley, 2009).

Synthesis of Novel Heterocyclic Systems

In the field of organic synthesis, 4-(Azepan-1-yl)-3-nitroaniline is involved in the formation of novel heterocyclic systems. Astrat’ev et al. (2012) demonstrated its use in creating 7H-tris[1,2,5]oxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine, a new heterocyclic system, through nucleophilic displacement of nitro groups (Astrat’ev, Dashko, & Stepanov, 2012).

Fluorescent Sensing

4-(Azepan-1-yl)-3-nitroaniline is also used in developing sensors for detecting nitroaniline compounds. Xie et al. (2020) created a molecularly imprinted fluorescent sensor for 4-nitroaniline, exhibiting high sensitivity and selectivity. This has potential applications in monitoring environmental pollutants (Xie et al., 2020).

Formation of Energetic Compounds

It also plays a role in synthesizing energetic materials. Gulyaev et al. (2021) demonstrated the use of compounds related to 4-(Azepan-1-yl)-3-nitroaniline in creating energetic substances with potential applications in the field of explosives and propellants (Gulyaev et al., 2021).

Environmental Toxicology

In environmental toxicology, derivatives of 4-nitroaniline are studied for their potential ecotoxicity. Olivares et al. (2016) assessed the toxicity of 2,4-dinitroanisole (DNAN) biotransformation products, including those derived from nitroanilines, on zebrafish embryos. This research contributes to understanding the environmental impact of nitroaromatic compounds (Olivares et al., 2016).

properties

IUPAC Name

4-(azepan-1-yl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMPAWDTLJSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-3-nitroaniline

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